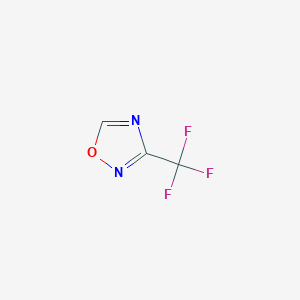

3-(Trifluoromethyl)-1,2,4-oxadiazole

Description

3-(Trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered oxadiazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding .

Properties

CAS No. |

86657-09-2 |

|---|---|

Molecular Formula |

C3HF3N2O |

Molecular Weight |

138.05 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-9-8-2/h1H |

InChI Key |

DZQVRXWFPZNPPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NO1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Tetrabutylammonium Fluoride (TBAF)-Catalyzed Cyclization

The pioneering work of Gangloff, Rice, and colleagues established TBAF as a potent catalyst for converting O-acylamidoximes to 1,2,4-oxadiazoles at room temperature. In dry tetrahydrofuran (THF), TBAF deprotonates the amidoxime intermediate, facilitating cyclodehydration via a transient tetrahedral species (Scheme 1). This method achieves yields exceeding 90% for 3,5-disubstituted oxadiazoles, including sterically hindered derivatives like 3-(1,2,4-oxadiazol-3-yl)pyridines.

A critical advantage lies in the compatibility with acid-sensitive functional groups. For instance, N-Boc-protected amino acids were successfully incorporated without deprotection, underscoring the mildness of TBAF-mediated conditions. Substrate scope studies reveal that both O-alkanoylamidoximes (e.g., acetyl, propionyl) and O-aroylamidoximes (e.g., benzoyl, naphthoyl) undergo efficient cyclization, though bulkier aroyl groups necessitate slight heating (50–80°C).

Table 1: TBAF-Catalyzed Synthesis of 3-(Trifluoromethyl)-1,2,4-Oxadiazoles

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| O-Acetamidoxime | THF | 25 | 92 | |

| O-Benzamidoxime | MeCN | 25 | 88 | |

| O-(N-Boc-β-alanyl)amidoxime | THF | 25 | 85 |

Tetrabutylammonium Hydroxide (TBAH)-Mediated Reactions

TBAH expands the catalytic toolkit by enabling cyclodehydration in aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Unlike TBAF, which operates via fluoride-mediated deprotonation, TBAH leverages its strong basicity to abstract protons from O-acylamidoximes, triggering cyclization at ambient conditions. Comparative studies indicate that TBAH achieves near-quantitative yields (98%) within 10 minutes for 3,5-diphenyl-1,2,4-oxadiazole, outperforming inorganic bases like Cs₂CO₃ (86%) or K₂CO₃ (71%).

The solvent plays a pivotal role: nonpolar media (toluene, ethyl acetate) suppress reactivity, while polar aprotic solvents stabilize the transition state. Notably, primary alcohols (MeOH, EtOH) induce competitive esterification, diminishing oxadiazole yields.

Solvent Effects and Reaction Optimization

Solvent selection profoundly influences reaction kinetics and product distribution. Aprotic solvents with high dielectric constants (e.g., DMSO, ε = 47.2) enhance ionic intermediates' stability, whereas protic solvents promote side reactions. Systematic screening revealed the following trends:

Table 2: Solvent Impact on Cyclodehydration Yields

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMSO | 47.2 | 98 |

| DMF | 36.7 | 95 |

| THF | 7.5 | 92 |

| Toluene | 2.4 | <5 |

These findings underscore the necessity of solvent polarity matching the reaction mechanism. For instance, DMSO’s high polarity stabilizes the deprotonated amidoxime intermediate, accelerating cyclization.

Alternative Synthetic Routes

Multi-Component Reactions with Trifluoroacetimidoyl Chlorides

Wu and colleagues demonstrated a metal-free, three-component annulation employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). The reaction proceeds via sequential N-formylation, intramolecular nucleophilic addition, and acid-catalyzed dehydration (Scheme 2). Trifluoroacetic acid (TFA) proved optimal, delivering 3-trifluoromethyl-1,2,4-triazoles in 53–78% yields under toluene reflux.

This method’s scalability was validated at 5 mmol scale without yield erosion, highlighting its industrial potential. Substrates with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups tolerated the conditions, though steric hindrance at the ortho position reduced efficiency.

Oxidative Cyclization of Amidoximes

An emerging strategy involves iodine-mediated oxidative cyclization of amidoximes, though this remains less explored for trifluoromethyl derivatives. Preliminary data suggest that iodine in DMF at 80°C converts O-acylamidoximes to oxadiazoles via a radical pathway, but yields are moderate (40–60%).

Scale-Up and Practical Considerations

Industrial translation demands cost-effective catalysts and solvent recovery. TBAF and TBAH, while efficient, incur high costs at scale. Recent efforts focus on immobilized fluoride sources or recyclable ionic liquids to mitigate expenses. Additionally, switching from THF to MeCN improves solvent recovery rates by 30%, as evidenced by pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of partially or fully reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound | Substituent(s) | LogP<sup>a</sup> | pKa<sup>b</sup> | Electronic Effects |

|---|---|---|---|---|

| 3-(Trifluoromethyl)-1,2,4-oxadiazole | -CF₃ at 3-position | 2.1–2.5 | ~8.0 | Strong electron-withdrawing effect |

| 3-Methyl-1,2,4-oxadiazole | -CH₃ at 3-position | 1.5–1.8 | ~8.5 | Moderate electron-donating effect |

| 3-Nitro-1,2,4-oxadiazole | -NO₂ at 3-position | 1.0–1.3 | ~6.5 | Strong electron-withdrawing effect |

| 3-Pyridinyl-1,2,4-oxadiazole | Pyridinyl at 3-position | 1.8–2.2 | ~7.2 | π-Deficient heteroaromatic system |

<sup>a</sup>LogP values estimated via computational methods .

<sup>b</sup>pKa values approximate based on experimental data .

Key Insights :

- The trifluoromethyl group provides superior lipophilicity (LogP ~2.1–2.5) compared to methyl (-CH₃) or nitro (-NO₂) groups, enhancing membrane permeability in drug candidates .

- The electron-withdrawing nature of -CF₃ stabilizes the oxadiazole ring, reducing susceptibility to metabolic oxidation .

Key Insights :

- Antibacterial Activity: Trifluoromethyl-substituted oxadiazoles (e.g., 5u, 5v) exhibit superior activity against Xanthomonas oryzae compared to non-fluorinated analogs, likely due to enhanced membrane penetration .

- Antiviral Activity : The trifluoromethyl group in Pleconaril and compound 29 improves binding affinity to viral targets via hydrophobic interactions .

- Insecticidal Activity : Hybridization with anthranilic diamide (compound 3IIl) leverages the oxadiazole’s stability and the -CF₃ group’s lipophilicity for pest control .

Table 3: Energetic and Material Properties

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (°C) | Application |

|---|---|---|---|---|

| NTOF (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) | 1.87 | 7271 | >240 | Melt-cast explosives |

| TNT (Trinitrotoluene) | 1.65 | 6900 | 240 | Conventional explosive |

| NTOM (non-fluorinated analog) | 1.82 | 7909 | >240 | High-energy materials |

Key Insights :

- The trifluoromethyl group in NTOF increases crystal density (1.87 g/cm³) compared to TNT (1.65 g/cm³), enhancing detonation performance .

- Fluorinated oxadiazoles exhibit comparable thermal stability (>240°C) to non-fluorinated analogs, making them viable for high-temperature applications .

Toxicity and Pharmacokinetics

- Toxicity : Trifluoromethyl oxadiazoles generally show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to nitro-substituted analogs, which may form reactive metabolites .

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism in hepatic microsomes, prolonging half-life in vivo .

Q & A

Basic: What are the common synthetic routes for 3-(trifluoromethyl)-1,2,4-oxadiazole derivatives?

Answer:

The synthesis typically involves cycloaddition or condensation reactions. For example:

- Base-promoted [3+2] cycloaddition between nitrile imines and 1H-benzimidazole-2-thiols yields fused triazole-oxadiazole hybrids under mild conditions .

- Condensation reactions of aryl amines with trifluoromethyl-containing precursors, often using microwave assistance to enhance reaction efficiency and yields (45–70%) .

- Pinner reaction strategies for constructing oxadiazole rings, as demonstrated in heterocyclic systems with fluorine substituents .

Advanced: How can computational modeling predict the reactivity of 3-(trifluoromethyl)-1,2,4-oxadiazole in nucleophilic substitution?

Answer:

Density functional theory (DFT) calculations can map electron density distribution, revealing electrophilic centers. The trifluoromethyl group increases electron withdrawal, directing nucleophilic attack to the oxadiazole ring’s C-5 position. Transition state analysis further clarifies regioselectivity, as seen in studies of similar fluorinated heterocycles .

Basic: What spectroscopic techniques are essential for characterizing 3-(trifluoromethyl)-1,2,4-oxadiazole derivatives?

Answer:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent integration and electronic environments (e.g., ¹⁹F NMR detects trifluoromethyl splitting patterns) .

- X-ray crystallography : Resolves bond angles and crystal packing, critical for verifying regiochemistry (e.g., C–F bond lengths ≈ 1.34 Å in fluorophenyl derivatives) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in bioactivity data of oxadiazole derivatives across studies?

Answer:

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorine, aryl groups) and correlate with bioassay results. For example, 4-(trifluoromethoxy)phenyl groups enhance anticancer activity in in vitro models .

- Control experimental variables : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .

Basic: Why is the trifluoromethyl group advantageous in oxadiazole-based compounds?

Answer:

- Enhanced dipole moments : The electronegativity difference between fluorine and carbon improves intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) .

- Metabolic stability : Fluorine reduces oxidative degradation, increasing bioavailability in pharmacological studies .

- Electron-withdrawing effects : Activates the oxadiazole ring for nucleophilic substitution or cycloaddition reactions .

Advanced: What strategies optimize reaction yields in synthesizing 5-substituted oxadiazoles?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of trifluoromethyl precursors .

- Catalyst screening : Bases like K₂CO₃ or Et₃N enhance deprotonation efficiency in cyclization steps .

- Temperature modulation : Microwave-assisted heating reduces reaction time (e.g., from 24 h to 2 h) and minimizes side products .

Basic: How to handle hazardous intermediates like chloromethyl derivatives during synthesis?

Answer:

- Safety protocols : Use fume hoods, gloves, and eye protection when handling volatile intermediates (e.g., 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole) .

- In situ quenching : Neutralize reactive byproducts (e.g., HCl gas) with aqueous NaHCO₃ .

Advanced: What role does the oxadiazole ring play in the photophysical properties of luminescent materials?

Answer:

- Conjugation extension : The oxadiazole ring’s π-system enhances electron delocalization, shifting absorption/emission wavelengths (e.g., blue-emitting liquid crystals) .

- Electron transport : Fluorinated oxadiazoles act as electron-deficient moieties in organic light-emitting diodes (OLEDs), improving device efficiency .

Table 1: Key Synthetic Methods for 3-(Trifluoromethyl)-1,2,4-oxadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.